![molecular formula C9H12N2O2S B2929782 4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione CAS No. 2167953-25-3](/img/structure/B2929782.png)
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione
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Overview
Description
“4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione” is a chemical compound with the CAS Number: 2167953-25-3 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 4-amino-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide .
Synthesis Analysis
The synthesis of 2,1-benzothiazine derivatives, which include “4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione”, involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This results in new heteroaryl ethylidenes in excellent yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione” are not mentioned in the search results, the compound is involved in the synthesis of 2,1-benzothiazine derivatives .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Life Sciences Research
In life sciences, this compound is utilized for its potential biological activities. It may serve as a scaffold for developing new therapeutic agents due to its structural similarity to 1,2,4-benzothiadiazine-1,1-dioxide, which exhibits a range of pharmacological activities . Researchers can modify the compound’s structure to synthesize derivatives that target specific biological pathways.
Pharmaceutical Development
The benzothiazine core is known for its pharmacological significance. Derivatives of this compound could be investigated for their therapeutic potential in treating various diseases, including hypertension, diabetes, and cancer, as the benzothiazine moiety is associated with these activities .
Safety and Hazards
properties
IUPAC Name |
1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-9-5-3-2-4-7(9)8(10)6-14(11,12)13/h2-5,8H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUPIDIBAXWQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(CS1(=O)=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione |
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